2-Coumaranone

Catalog No.
S561434
CAS No.
553-86-6
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Coumaranone

CAS Number

553-86-6

Product Name

2-Coumaranone

IUPAC Name

3H-1-benzofuran-2-one

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2

InChI Key

ACZGCWSMSTYWDQ-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC1=O

Synonyms

2,3-Dihydrobenzofuran-2-one; 2-Benzofuranone; 2-Coumaranone; 2-Coumarone; 3H-Benzofuran-2-one; Benzo[b]furan-2(3H)-one; Cumaranone; Isophthalide; NSC 227414; o-Hydroxyphenylacetic acid γ-lactone; α-Coumaranone

Canonical SMILES

C1C2=CC=CC=C2OC1=O

The exact mass of the compound 2-Coumaranone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Coumaranone (benzofuran-2(3H)-one) is a bicyclic lactone characterized by an active methylene group at the C3 position and a fused five-membered heterocyclic ring [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-purity (>99%) building block for the synthesis of complex agrochemicals, particularly strobilurin fungicides like azoxystrobin and pyraclostrobin, as well as pharmaceutical intermediates . Its physical profile—a crystalline solid with a melting point of 49–51 °C—ensures straightforward handling [1]. Unlike simple aliphatic lactones or unactivated esters, 2-coumaranone provides dual reactivity centers: a highly acidic alpha-carbon for C-C bond formation and a strained lactone linkage susceptible to targeted ring-opening, making it a critical precursor in modern organocatalytic and industrial workflows.

Substituting 2-coumaranone with structurally related compounds, such as the acyclic ethyl phenylacetate, the six-membered 3-isochromanone, or the conjugated coumarin, fundamentally disrupts synthetic viability[1]. Acyclic analogs like ethyl phenylacetate possess significantly lower C-H acidity, necessitating stoichiometric amounts of harsh, moisture-sensitive bases to generate reactive enolates, which complicates scaling and increases procurement costs for auxiliary reagents[1]. Similarly, while 3-isochromanone is a homologous lactone, its alpha-carbon is over five orders of magnitude less acidic than that of 2-coumaranone, severely limiting its turnover rate in mild organocatalytic cycles [1]. Furthermore, substituting with coumarin (benzopyran-2-one) is chemically invalid for active methylene chemistry, as coumarin lacks the sp3-hybridized C3 carbon entirely. Consequently, for processes requiring mild enolization or specific 2-hydroxyphenylacetic acid derivatives via ring-opening, generic substitution fails.

Quantitative C-H Acidity for Mild Enolate Generation

The thermodynamic acidity of the active methylene group dictates the base required for scaling C-C bond-forming reactions. Quantitative measurements in DMSO reveal that 2-coumaranone exhibits a pKa of 13.5 [1]. In direct comparison, the homologous six-membered lactone 3-isochromanone has a pKa of 18.8, and the acyclic analog ethyl phenylacetate has a pKa of 22.6 [1]. This stereoelectronically driven acidity makes 2-coumaranone 9.1 orders of magnitude more acidic than its acyclic counterpart [1]. Consequently, 2-coumaranone can be quantitatively deprotonated by mild Brønsted bases (such as DBU), bypassing the need for strong bases like LDA required for standard esters[1].

Evidence DimensionC-H Acidity (pKa in DMSO)
Target Compound DatapKa = 13.5
Comparator Or Baseline3-Isochromanone (pKa = 18.8) and Ethyl phenylacetate (pKa = 22.6)
Quantified Difference5.3 to 9.1 orders of magnitude higher acidity
ConditionsMeasured in DMSO at standard conditions

Enables the use of mild, inexpensive bases for scalable organocatalytic reactions, reducing process hazards and reagent costs.

Accelerated Nucleophilic Reactivity in Michael Additions

The measured acidity of 2-coumaranone translates directly into measurable nucleophilic reactivity of its corresponding lactone enolate. When subjected to Michael addition with prototypical electrophiles such as chalcones, 2-coumaranone achieves 89-99% yield in 5 hours using only 0.1 equivalents of mild basic catalysts (e.g., K2CO3/TBAB) [1]. In contrast, less acidic pronucleophiles like ethyl phenylacetate require stoichiometric strong base activation to achieve comparable nucleophilic attack, while 3-isochromanone exhibits slower reaction kinetics due to its lower equilibrium enolate concentration under identical mild conditions [1].

Evidence DimensionCatalytic Michael Addition Efficiency
Target Compound Data89-99% yield in 5h with 0.1 equiv K2CO3
Comparator Or BaselineEthyl phenylacetate (requires stoichiometric strong base for activation)
Quantified DifferenceElimination of stoichiometric strong base requirement while maintaining >89% yield
ConditionsOrganocatalytic conjugate addition to chalcones/acrylates

Maximizes throughput and yield in the synthesis of complex pharmaceutical intermediates while minimizing catalyst loading.

High-Efficiency Chemiluminescence for Bioanalytical Assays

Beyond its role as a synthetic intermediate, 2-coumaranone provides a distinct platform for chemiluminescent applications. Upon base-induced deprotonation and reaction with oxygen, 2-coumaranones form a 1,2-dioxetanone intermediate that decomposes to emit light with quantum yields reaching 5.9 ± 0.1 × 10^-2 E mol^-1 [1]. This base-activated, excitation-free emission mechanism offers a measurable advantage over traditional fluorescence assays, which suffer from light scattering and background autofluorescence [2]. The high quantum yield makes 2-coumaranone derivatives competitive alternatives to standard luminol systems in enzyme-triggered diagnostic assays[2].

Evidence DimensionChemiluminescence Quantum Yield
Target Compound DataUp to 5.9 ± 0.1 × 10^-2 E mol^-1
Comparator Or BaselineFluorescence-based assays (require external excitation source)
Quantified DifferenceZero background scattering (excitation-free) with high intrinsic quantum yield
ConditionsBase-activated reaction with oxygen in aqueous/organic media

Provides a sensitive, low-background detection mechanism essential for developing excitation-free diagnostic and bioanalytical kits.

Facile Lactone Ring-Opening for Agrochemical Manufacturability

The five-membered lactone ring of 2-coumaranone is highly susceptible to nucleophilic attack, making it an effective precursor for generating functionalized 2-hydroxyphenylacetic acid derivatives. When treated with amines or under controlled hydrolysis, the lactone ring opens efficiently to yield the corresponding amides or acids . This reactivity profile differs from six-membered conjugated lactones like coumarin, which are significantly more stable and resist analogous mild aliphatic ring-opening. This specific ring-opening capability serves as the critical transformation in the commercial-scale synthesis of strobilurin fungicides .

Evidence DimensionRing-Opening Susceptibility
Target Compound DataFacile cleavage by amines/bases to 2-hydroxyphenylacetic derivatives
Comparator Or BaselineCoumarin (resists analogous mild ring-opening due to conjugation and 6-membered stability)
Quantified DifferenceEnables direct access to ortho-substituted phenylacetic scaffolds inaccessible via coumarin
ConditionsAmine-mediated or basic hydrolysis conditions

Ensures reliable, high-yield derivatization steps critical for the commercial manufacturing of strobilurin-class pesticides.

Industrial Synthesis of Strobilurin Fungicides

Directly leveraging its facile ring-opening and active methylene reactivity, 2-coumaranone is procured as the primary starting material for synthesizing high-volume agricultural fungicides, notably azoxystrobin and pyraclostrobin .

Organocatalytic Synthesis of Complex Spiro-Heterocycles

Utilizing its high C-H acidity (pKa 13.5), 2-coumaranone serves as a highly effective pronucleophile for mild, base-catalyzed Michael additions and cascade reactions, enabling the scalable synthesis of pharmaceutical intermediates without heavy metals [1].

Development of Enzyme-Triggered Chemiluminescent Assays

Capitalizing on its high quantum yield (5.9 × 10^-2 E mol^-1) upon oxygenation, 2-coumaranone is integrated into advanced bioanalytical diagnostic kits, offering sensitive, excitation-free detection of targets like glucose and urease [2].

XLogP3

1.3

Boiling Point

249.0 °C

Melting Point

50.0 °C

UNII

4K47Z4Q1E7

GHS Hazard Statements

Aggregated GHS information provided by 108 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

553-86-6

Wikipedia

Isophthalide

Dates

Last modified: 08-15-2023

Explore Compound Types